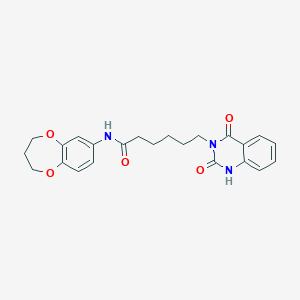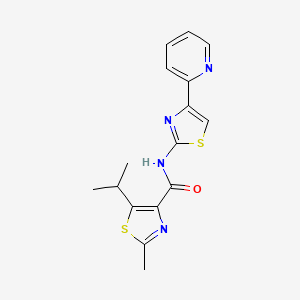
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound characterized by its unique structural features, which include a benzodioxepin ring and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxepin Ring: Starting from a suitable precursor, such as a catechol derivative, the benzodioxepin ring can be formed through cyclization reactions under acidic or basic conditions.
Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Coupling Reaction: The final step involves coupling the benzodioxepin and quinazolinone intermediates through amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the quinazolinone moiety, affecting its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, enhancing its versatility.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific sites of reactivity within the molecule. For example, oxidation might yield quinazolinone derivatives with altered electronic properties, while substitution could introduce new pharmacophores.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide has potential as a bioactive molecule. It can be studied for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxepin ring and quinazolinone moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide: Similar structure but lacks the quinazolinone moiety.
6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanoic acid: Contains the quinazolinone moiety but lacks the benzodioxepin ring.
Uniqueness
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)hexanamide is unique due to the combination of the benzodioxepin and quinazolinone structures. This dual functionality provides a versatile platform for exploring new chemical reactions and biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O5/c27-21(24-16-10-11-19-20(15-16)31-14-6-13-30-19)9-2-1-5-12-26-22(28)17-7-3-4-8-18(17)25-23(26)29/h3-4,7-8,10-11,15H,1-2,5-6,9,12-14H2,(H,24,27)(H,25,29) |
InChI Key |
APFXGOFEPDYQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018548.png)

![N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B11018565.png)


![N-(2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}ethyl)pyridine-2-carboxamide](/img/structure/B11018579.png)
![2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11018585.png)
![N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018594.png)
![Methyl 3-[(2-methylpropyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11018599.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11018600.png)
![N-(2-phenylethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018608.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018622.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B11018623.png)
